Diammonium dysprosium pentanitrate

Description

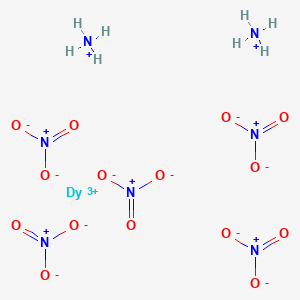

Diammonium dysprosium pentanitrate is a chemical compound with the formula (NH₄)₂[Dy(NO₃)₅]. It is a coordination complex where dysprosium, a rare earth element, is coordinated by five nitrate ions and two ammonium ions. This compound is of interest due to its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications .

Properties

CAS No. |

93918-70-8 |

|---|---|

Molecular Formula |

DyH8N7O15 |

Molecular Weight |

508.60 g/mol |

IUPAC Name |

diazanium;dysprosium(3+);pentanitrate |

InChI |

InChI=1S/Dy.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

IMNYJJZSMHEUBQ-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] |

Related CAS |

10143-38-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium dysprosium pentanitrate can be synthesized through a reaction involving dysprosium nitrate and ammonium nitrate in an aqueous solution. The reaction typically involves dissolving dysprosium nitrate in water, followed by the addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired complex. The resulting solution is allowed to cool, and the product is precipitated out, filtered, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar aqueous reactions. The process may be optimized for higher yields and purity through controlled reaction conditions, such as temperature, concentration, and pH adjustments .

Chemical Reactions Analysis

Types of Reactions

Diammonium dysprosium pentanitrate undergoes various chemical reactions, including:

Oxidation and Reduction: Dysprosium in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.

Substitution: The nitrate ligands in the complex can be substituted by other ligands, such as phosphates or sulfates, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dysprosium oxide, while substitution reactions can produce various dysprosium-ligand complexes .

Scientific Research Applications

Diammonium dysprosium pentanitrate has several scientific research applications:

Magnetic Studies: Due to its slow magnetic relaxation properties, it is used in studies related to single-molecule magnets and magnetic resonance.

Luminescent Materials: The compound’s luminescent properties make it useful in developing new luminescent materials for sensors and display technologies.

Catalysis: It is explored as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Material Science: The compound is studied for its potential use in developing advanced materials with unique magnetic and optical properties.

Mechanism of Action

The mechanism by which diammonium dysprosium pentanitrate exerts its effects is primarily related to its coordination environment and the electronic structure of dysprosium. The nitrate ligands create a specific coordination geometry around the dysprosium ion, influencing its magnetic and luminescent properties. The compound’s effects are mediated through interactions with molecular targets, such as other metal ions or organic molecules, leading to changes in their electronic and magnetic states .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant scientific and industrial relevance due to its unique magnetic and luminescent properties. Its synthesis, chemical reactivity, and applications in various fields make it a valuable subject of study in modern chemistry and material science.

Biological Activity

Diammonium dysprosium pentanitrate is a chemical compound that consists of dysprosium, a lanthanide element, combined with ammonium and nitrate ions. This compound is of interest in various fields, including materials science and biochemistry, due to its potential applications and interactions within biological systems.

This compound can be represented by the formula . It typically appears as a crystalline solid and is soluble in water. The presence of dysprosium ions (Dy³⁺) contributes to its unique optical and magnetic properties, making it a subject of research in luminescent materials.

| Property | Value |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in water |

| Appearance | Crystalline solid |

The biological activity of this compound may be influenced by the following mechanisms:

- Ion Interaction : Dysprosium ions can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

- Reactive Oxygen Species (ROS) : Compounds containing lanthanides have been shown to influence ROS production, which can lead to oxidative stress in cells.

- Cellular Uptake : The ammonium ions may facilitate cellular uptake through ammonium transporters, allowing for the compound's interaction within biological systems.

Case Studies

- Lanthanide Compounds and Cell Viability : A study investigated the effects of various lanthanide compounds on cell viability in human cell lines. Results indicated that certain dysprosium compounds could induce cytotoxic effects at higher concentrations due to oxidative stress mechanisms.

- Dysprosium in Cancer Research : Research has explored the use of dysprosium-based compounds as potential agents for cancer treatment. The unique properties of dysprosium allow for targeted delivery systems that can enhance drug efficacy while minimizing side effects.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Lanthanide Compounds and Cell Viability | Induced cytotoxicity at high concentrations |

| Dysprosium in Cancer Research | Potential for targeted drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.